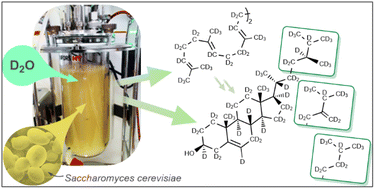Deuterated squalene and sterols from modified Saccharomyces cerevisiae†
Organic & Biomolecular Chemistry Pub Date: 2023-07-31 DOI: 10.1039/D3OB00754E
Abstract
Uniformly deuterated sterols and biosynthetically related materials are important for neutron, NMR, tracing and bioanalysis studies as well as critical tools for the creation of improved lipid nanoparticle formulations. The production of sufficient quantities of materials relies not only on the engineering of microorganisms to selectively accumulate desired materials but also methods for the isolation, purification and characterisation of these materials to ensure their usefulness. Uniformly deuterated squalene, the universal precursor to sterols in biological systems, has been produced and characterised. Cholesterol has been produced with controlled levels of uniform deuteration, increased biosynthetic yield and a methodology developed for the extraction and purification of this material without HPLC. Two sterols, not previously produced in deuterated forms, have been prepared with uniform deuteration: 22,23-dihydrobrassicasterol and 24-methylenecholesterol. This report triples the number of sterols that have been produced with uniform deuteration, purified and characterised and provides a silylation/silver ion chromatography protocol for the separation of sterols which differ by the degree of unsaturation. The techniques for the 13C NMR analysis of deuterated sterols, site-specific deuteration levels and an analysis of key biosynthetic steps based on these data are reported.

Recommended Literature
- [1] Borazine-based inorganic–organic hybrid cyclomatrix microspheres by silicon/boron exchange precipitation polycondensation†
- [2] Atomic layer deposition of metal oxides for efficient perovskite single-junction and perovskite/silicon tandem solar cells†
- [3] Cadmium sulfide/graphitic carbon nitride heterostructure nanowire loading with a nickel hydroxide cocatalyst for highly efficient photocatalytic hydrogen production in water under visible light†
- [4] Brimonidine–montmorillonite hybrid formulation for topical drug delivery to the eye†
- [5] Carbon nanomaterial scaffold films with conductivity at micro and sub-micron levels
- [6] C(sp3)–C(sp2) cross-coupling of alkylsilicates with borylated aryl bromides – an iterative platform to alkylated aryl- and heteroaryl boronates†
- [7] Attempted reduction of 1,2,3-thiadiazole-4-carboxylates with samarium/iodine in methanol. Unexpected ring enlargement to 1,2,5-trithiepan-4,6-dicarboxylates
- [8] Characteristics of the transformation frequency at the tumor promotion stage of airborne particulate and gaseous matter at ten sites in Japan
- [9] CdSe on a mesoporous transparent conducting oxide scaffold as a photocathode†
- [10] Boosting electrocatalytic oxygen evolution activity of bimetallic CoFe selenite by exposing specific crystal facets†

Journal Name:Organic & Biomolecular Chemistry
research_products
-
CAS no.: 1246304-37-9









